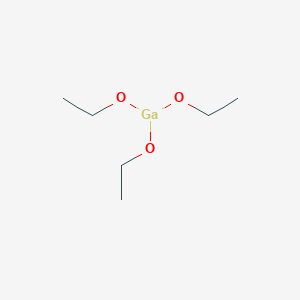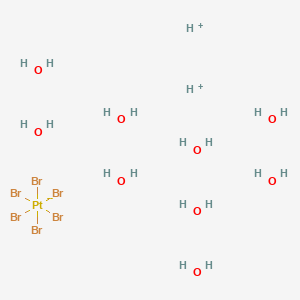
Ruthenium(III) nitrosylsulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(III) nitrosylsulfate is a coordination compound with the chemical formula [Ru(NO)]₂(SO₄)₃. It is a red-brown powder that is soluble in water and primarily used in electroplating and coating applications . Ruthenium, the central metal in this compound, is a transition metal known for its catalytic properties and is part of the platinum group metals.
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosylsulfate can be synthesized through the reaction of ruthenium trichloride with nitric acid and sulfuric acid. The reaction typically involves dissolving ruthenium trichloride in a mixture of concentrated nitric acid and sulfuric acid, followed by heating the solution to facilitate the formation of the nitrosylsulfate complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: Ruthenium(III) nitrosylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the complex can be substituted with other ligands, altering the coordination environment around the ruthenium center.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines, amines, or other donor molecules under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Ruthenium(II) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Ruthenium(III) nitrosylsulfate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ruthenium(III) nitrosylsulfate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes, leading to cell death. Additionally, it can interact with proteins, altering their function and disrupting cellular pathways . These interactions make it a promising candidate for anticancer therapy.
相似化合物的比较
Ruthenium(III) nitrosylnitrate: Similar in structure but contains nitrate ligands instead of sulfate.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) complexes: These include a wide range of compounds with different ligands and oxidation states, often used in catalysis and medicinal chemistry.
Uniqueness: Ruthenium(III) nitrosylsulfate is unique due to its specific coordination environment and the presence of both nitrosyl and sulfate ligands. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in electroplating and as a catalyst in organic synthesis .
属性
IUPAC Name |
N-oxosulfamate;ruthenium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHGBKZTDZBTJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O12RuS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)











